molecular formula C9H9NS B1674335 [(1s)-1-Isothiocyanatoethyl]benzene CAS No. 24277-43-8

[(1s)-1-Isothiocyanatoethyl]benzene

Cat. No.: B1674335
CAS No.: 24277-43-8
M. Wt: 163.24 g/mol
InChI Key: QQCJPTVZIZVKEZ-UHFFFAOYSA-N
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Description

It is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and watercress. This compound has gained significant attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(1s)-1-Isothiocyanatoethyl]benzene can be synthesized through the reaction of 1-phenylethylamine with thiophosgene. The reaction typically involves the following steps:

  • Dissolve 1-phenylethylamine in an appropriate solvent such as dichloromethane.
  • Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Purify the product through column chromatography to obtain this compound with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(1s)-1-Isothiocyanatoethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding addition products.

    Oxidation Reactions: It can be oxidized to form sulfoxides and sulfones under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with solvents such as dichloromethane, ethanol, or water.

Major Products Formed

    Thiourea Derivatives: Formed from the reaction with amines.

    Thiocarbamate Derivatives: Formed from the reaction with alcohols.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

Scientific Research Applications

[(1s)-1-Isothiocyanatoethyl]benzene has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea and thiocarbamate derivatives.

    Biology: Studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of [(1s)-1-Isothiocyanatoethyl]benzene involves its interaction with cellular proteins and enzymes. It can modify the activity of certain enzymes by forming covalent bonds with their active sites. This modification can lead to the inhibition of enzyme activity, which in turn affects various cellular processes. In cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenyl isothiocyanate: Similar structure but lacks the ethyl group.

    Benzyl isothiocyanate: Contains a benzyl group instead of the ethyl group.

    Allyl isothiocyanate: Contains an allyl group instead of the ethyl group.

Uniqueness

[(1s)-1-Isothiocyanatoethyl]benzene is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to selectively induce apoptosis in cancer cells makes it a promising candidate for cancer therapy.

Properties

IUPAC Name

1-isothiocyanatoethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCJPTVZIZVKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947112
Record name (1-Isothiocyanatoethyl)benzene
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Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1
Record name (1-Isothiocyanatoethyl)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiocyanic acid, (alpha-methylbenzyl) ester
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Record name L-alpha-Methylbenzyl isothiocyanate
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Record name D-alpha-Methylbenzyl isothiocyanate
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Record name DL-alpha-Methylbenzyl isothiocyanate
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Record name WLN: SCNY1&R
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Record name (1-Isothiocyanatoethyl)benzene
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Record name ALPHA-METHYLBENZYL ISOTHIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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